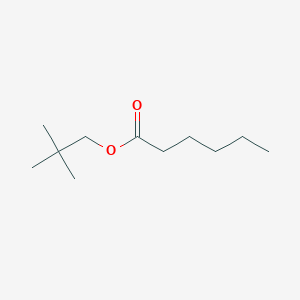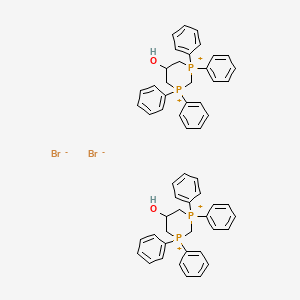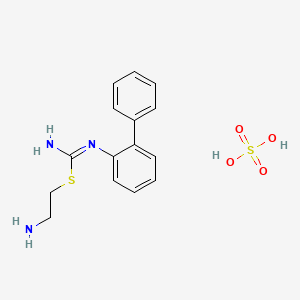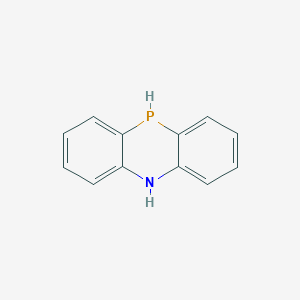
5,10-Dihydrophenazaphosphinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Dihydrophenazaphosphinine is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a phosphorus atom within its molecular structure, which distinguishes it from other similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dihydrophenazaphosphinine typically involves the reaction of catechol with a 1,2-diaminoaryl compound. This reaction is often carried out in a one-pot synthesis, which simplifies the process and increases yield. The reaction conditions usually involve high temperatures and the presence of a suitable solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5,10-Dihydrophenazaphosphinine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of phenazine derivatives, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
5,10-Dihydrophenazaphosphinine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,10-Dihydrophenazaphosphinine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, which allows it to participate in redox reactions. This property is particularly useful in biological systems, where it can modulate the activity of enzymes and other proteins involved in redox processes .
Comparison with Similar Compounds
Similar Compounds
5,10-Dihydrophenazine: This compound is structurally similar but lacks the phosphorus atom. It is used in similar applications but has different chemical properties.
5,10-Dihydro-5,10-dimethylphenazine: This compound has additional methyl groups, which alter its reactivity and applications.
Uniqueness
The presence of the phosphorus atom in 5,10-Dihydrophenazaphosphinine makes it unique compared to other similar compounds.
Properties
CAS No. |
64694-37-7 |
|---|---|
Molecular Formula |
C12H10NP |
Molecular Weight |
199.19 g/mol |
IUPAC Name |
5,10-dihydrophenophosphazinine |
InChI |
InChI=1S/C12H10NP/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13-14H |
InChI Key |
JWZHNMQVMJAKPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CC=C3P2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


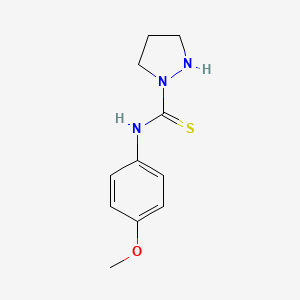
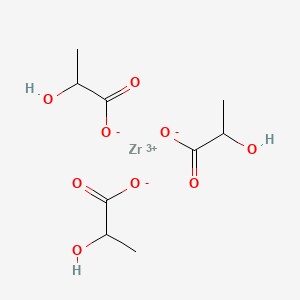
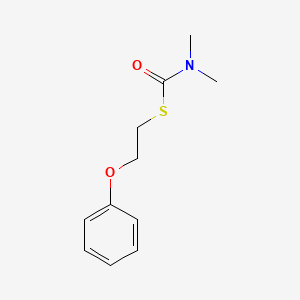
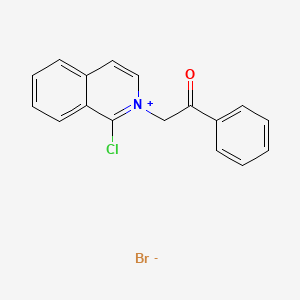

![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
![[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol](/img/structure/B14484956.png)
![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
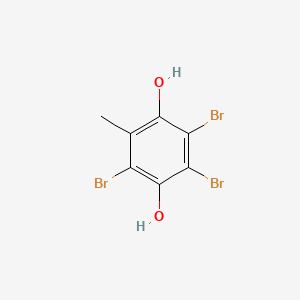
![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]ethyl]-N-methyl-2-[(1-oxohexadecyl)oxy]-, methyl sulfate (salt)](/img/structure/B14484984.png)
